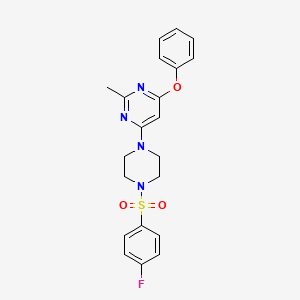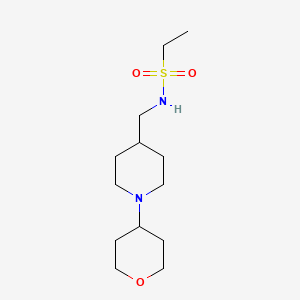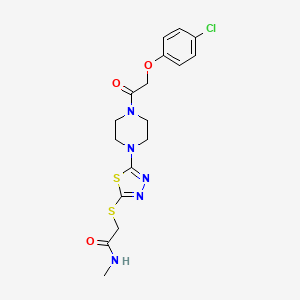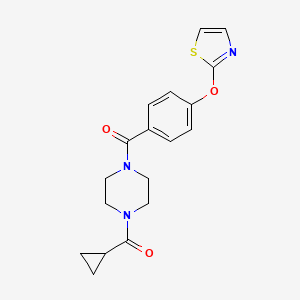
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-fluoro-N-(4-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-fluoro-N-(4-methoxyphenyl)benzamide, commonly known as DMXB-A, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR), which is a ligand-gated ion channel that plays a crucial role in various physiological processes.
Mechanism of Action
DMXB-A acts as a selective agonist of the α7nAChR, which is a ligand-gated ion channel that regulates the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. The activation of α7nAChR by DMXB-A leads to the influx of calcium ions into the cell, which triggers various signaling pathways that regulate neuronal function and survival. DMXB-A has been shown to enhance synaptic plasticity, reduce oxidative stress, and prevent neuroinflammation, which are all mechanisms that contribute to its therapeutic effects.
Biochemical and Physiological Effects
DMXB-A has been shown to have various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and protecting against neurodegeneration. DMXB-A has been found to enhance long-term potentiation (LTP), a process that underlies learning and memory, in animal models of Alzheimer's disease and schizophrenia. Moreover, DMXB-A has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in the brain, which are associated with neuroinflammation and neurodegeneration. DMXB-A has also been found to protect against neuronal damage and apoptosis induced by various neurotoxic agents, including amyloid-beta and glutamate.
Advantages and Limitations for Lab Experiments
DMXB-A has several advantages for lab experiments, including its high selectivity and potency for the α7nAChR, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic profile. DMXB-A has been shown to have a long half-life and low toxicity, making it suitable for chronic administration in animal models. However, DMXB-A also has some limitations, including its high cost and limited availability, which may hinder its widespread use in scientific research.
Future Directions
DMXB-A has significant potential for the development of novel therapeutics for various neurological and psychiatric disorders. Several future directions for research on DMXB-A include the optimization of its pharmacokinetic properties, the development of more efficient synthesis methods, and the identification of new therapeutic targets for its use. Moreover, the role of DMXB-A in other physiological processes, such as inflammation and immune function, should be further explored to fully understand its therapeutic potential. Overall, DMXB-A represents a promising avenue for the development of new treatments for neurological and psychiatric disorders.
Synthesis Methods
DMXB-A can be synthesized by reacting 3-fluoro-N-(4-methoxyphenyl)benzamide with 2,3-dihydrothiophene-1,1-dioxide in the presence of a catalyst. The synthesis process involves several steps, including the preparation of the reactants, reaction conditions, and purification of the final product. The synthesis of DMXB-A has been optimized to achieve high yields and purity, making it suitable for scientific research applications.
Scientific Research Applications
DMXB-A has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and anxiety. The α7nAChR is highly expressed in the brain, and its activation has been shown to improve cognitive function, reduce inflammation, and protect against neurodegeneration. DMXB-A has been found to enhance cognitive function, reduce inflammation, and improve memory in animal models of Alzheimer's disease and schizophrenia. Moreover, DMXB-A has been shown to have anxiolytic and antidepressant effects in preclinical studies, suggesting its potential use in the treatment of anxiety and depression.
properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S/c1-24-17-7-5-15(6-8-17)20(16-9-10-25(22,23)12-16)18(21)13-3-2-4-14(19)11-13/h2-11,16H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMVGFRFRRCLBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-fluoro-N-(4-methoxyphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B3019771.png)
![[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B3019773.png)

![2-Amino-2-[5-(hydroxymethyl)furan-2-yl]acetic acid](/img/structure/B3019778.png)



![2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B3019783.png)

![N-benzyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/no-structure.png)
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-methylpropanoate](/img/structure/B3019788.png)

![7-Chloro-6-methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3019791.png)
